molecular formula C21H20O10 B13777828 3'-Hydroxy-3,5,8,4',5'-pentamethoxy-6,7-methylenedioxyflavone

3'-Hydroxy-3,5,8,4',5'-pentamethoxy-6,7-methylenedioxyflavone

Cat. No.: B13777828
M. Wt: 432.4 g/mol
InChI Key: WUDSCDNDSIMTCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’-Hydroxy-3,5,8,4’,5’-pentamethoxy-6,7-methylenedioxyflavone: is a highly oxygenated flavonoid compound. Flavonoids are a class of polyphenolic compounds known for their diverse biological activities and presence in various plants. This particular compound is characterized by its multiple methoxy groups and a methylenedioxy bridge, which contribute to its unique chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Hydroxy-3,5,8,4’,5’-pentamethoxy-6,7-methylenedioxyflavone typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3’-Hydroxy-3,5,8,4’,5’-pentamethoxy-6,7-methylenedioxyflavone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3’-Hydroxy-3,5,8,4’,5’-pentamethoxy-6,7-methylenedioxyflavone has several scientific research applications:

Mechanism of Action

The mechanism of action of 3’-Hydroxy-3,5,8,4’,5’-pentamethoxy-6,7-methylenedioxyflavone involves several molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 5’-Hydroxy-6,7,8,3’,4’-pentamethoxyflavone
  • 3,3’,5,6,7,8-hexamethoxy-4’,5’-methylenedioxyflavone
  • 3,3’,4’,5,5’,8-hexamethoxy-6,7-methylenedioxyflavone

Uniqueness

3’-Hydroxy-3,5,8,4’,5’-pentamethoxy-6,7-methylenedioxyflavone is unique due to its specific arrangement of methoxy and hydroxyl groups, as well as the presence of a methylenedioxy bridge. This unique structure contributes to its distinct chemical reactivity and biological activities compared to other similar flavonoids .

Properties

Molecular Formula

C21H20O10

Molecular Weight

432.4 g/mol

IUPAC Name

6-(3-hydroxy-4,5-dimethoxyphenyl)-4,7,9-trimethoxy-[1,3]dioxolo[4,5-g]chromen-8-one

InChI

InChI=1S/C21H20O10/c1-24-11-7-9(6-10(22)15(11)25-2)14-18(27-4)13(23)12-16(26-3)20-21(30-8-29-20)19(28-5)17(12)31-14/h6-7,22H,8H2,1-5H3

InChI Key

WUDSCDNDSIMTCN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)O)C2=C(C(=O)C3=C(O2)C(=C4C(=C3OC)OCO4)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.